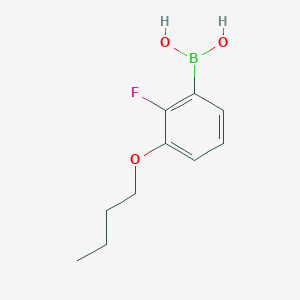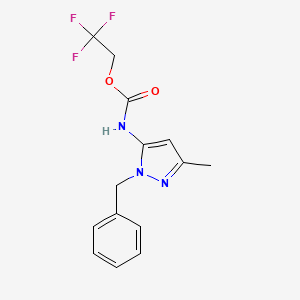
Ácido (3-butoxi-2-fluorofenil)borónico
Descripción general
Descripción
“(3-Butoxy-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .
Synthesis Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of “(3-Butoxy-2-fluorophenyl)boronic acid” is C10H14BFO3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-2-fluorophenyl)boronic acid”, are known for their ability to undergo various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They can also undergo Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación
Síntesis de cristales líquidos
El ácido (3-butoxi-2-fluorofenil)borónico se ha utilizado en la síntesis de nuevos materiales de cristales líquidos, como los fluorobifenilciclohexenos y los difluoroterfenilos. Estos materiales se crean mediante acoplamientos cruzados catalizados por paladio, que son una piedra angular de la química orgánica sintética moderna .
Tratamiento de la diabetes y agente de diagnóstico
Este compuesto juega un papel en el desarrollo de polímeros sensibles a la glucosa. Estos polímeros son significativos en el campo biomédico por su capacidad para permitir la liberación autoregulada de insulina, lo cual es crucial para el tratamiento de la diabetes. Además, sirven como agentes de diagnóstico y tienen aplicaciones en la cicatrización de heridas y la focalización de tumores .
Receptores de aniones para electrolitos poliméricos
El compuesto también es un reactivo en la preparación de ésteres de catecol fenilborónico. Estos ésteres prometen ser receptores de aniones, que son componentes esenciales de los electrolitos poliméricos. Esta aplicación es particularmente relevante en el desarrollo de tecnologías de baterías avanzadas .
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido (3-butoxi-2-fluorofenil)borónico, se han estudiado ampliamente por sus interacciones con los cis-dioles. Esta interacción es fundamental para su uso en aplicaciones de detección, donde pueden actuar como sensores selectivos para diversos analitos .
Inhibición enzimática
En la química medicinal, se ha demostrado que los derivados del ácido (3-butoxi-2-fluorofenil)borónico son inhibidores efectivos de varias enzimas. Una de esas aplicaciones es la inhibición selectiva de la ClpXP humana, una proteasa presente en las mitocondrias, lo cual es significativo para comprender y tratar diversas enfermedades .
Química de clic
En el campo de la química de clic, se ha descubierto que algunos ácidos borónicos catalizan la reacción de cicloadición de Huisgen. Esta reacción es una piedra angular de la química de clic, que se utiliza ampliamente para crear arquitecturas moleculares complejas de una manera modular y eficiente .
Mecanismo De Acción
Boronic acids, in general, are known to be important in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the coupling of a boronic acid with a halide under the influence of a palladium catalyst .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLIXXAMYHSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716592 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-94-9 | |
| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)

![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)





